molecular formula C16H16BrN3O B11785314 2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine

2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine

Cat. No.: B11785314
M. Wt: 346.22 g/mol
InChI Key: WHWUHEIGDUVSIX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a methyl group attached to a benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dimethylamino group may be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and dimethylamino groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C16H16BrN3O/c1-9-6-11(18)8-13-15(9)21-16(19-13)10-4-5-14(20(2)3)12(17)7-10/h4-8H,18H2,1-3H3

InChI Key

WHWUHEIGDUVSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C3=CC(=C(C=C3)N(C)C)Br)N

Origin of Product

United States

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